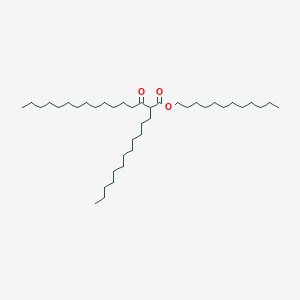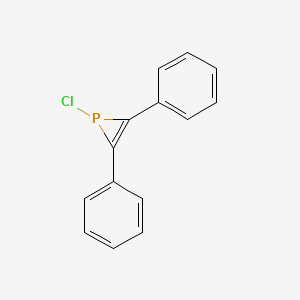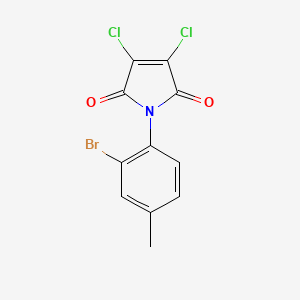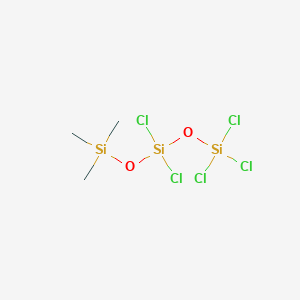
Dodecyl 2-dodecyl-3-oxohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-dodecyl-3-oxohexadecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecanoic acid and dodecanol, featuring a long carbon chain that imparts hydrophobic characteristics. This compound finds applications in various fields due to its surfactant properties and ability to interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-dodecyl-3-oxohexadecanoate typically involves the esterification of dodecanoic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to around 150°C to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also allows for the efficient removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-dodecyl-3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecanol and other alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Dodecyl 2-dodecyl-3-oxohexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of Dodecyl 2-dodecyl-3-oxohexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrophobic carbon chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylbenzene sulfonate: A widely used surfactant in detergents and cleaning products.
Dodecanol: A fatty alcohol with similar hydrophobic characteristics but lacking the ester functionality
Uniqueness
Dodecyl 2-dodecyl-3-oxohexadecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to interact with biological membranes and its surfactant properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
112288-29-6 |
|---|---|
Molecular Formula |
C40H78O3 |
Molecular Weight |
607.0 g/mol |
IUPAC Name |
dodecyl 2-dodecyl-3-oxohexadecanoate |
InChI |
InChI=1S/C40H78O3/c1-4-7-10-13-16-19-22-24-27-30-33-36-39(41)38(35-32-29-26-23-20-17-14-11-8-5-2)40(42)43-37-34-31-28-25-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI Key |
HEDBQTPYMCNJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)



